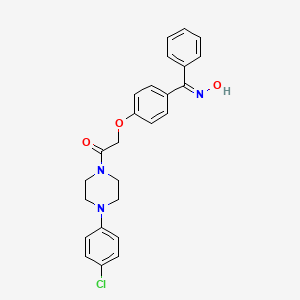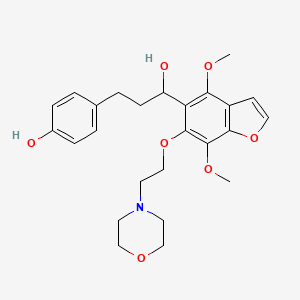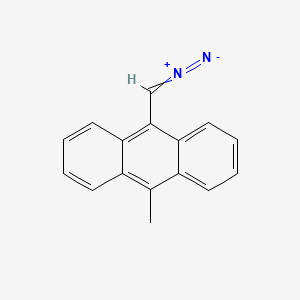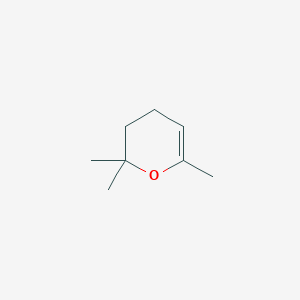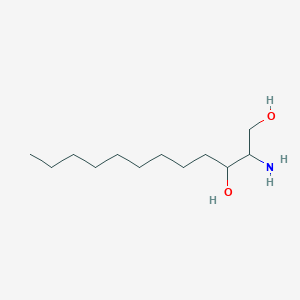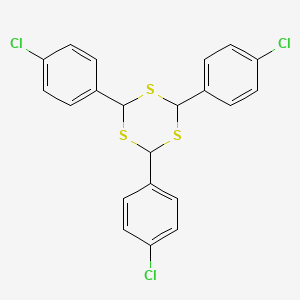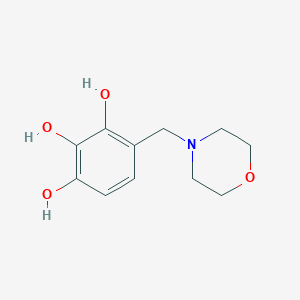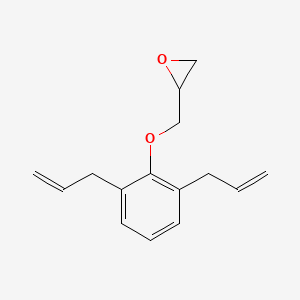
2,6-Diallylphenyl 2,3-epoxypropyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diallylphenyl 2,3-epoxypropyl ether is an organic compound that belongs to the class of epoxy ethers It is characterized by the presence of an epoxy group attached to a phenyl ring, which is further substituted with two allyl groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diallylphenyl 2,3-epoxypropyl ether typically involves the reaction of 2,6-diallylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then converted to the desired epoxypropyl ether. The reaction conditions generally include:
Temperature: 50-70°C
Solvent: Toluene or dichloromethane
Reaction Time: 6-12 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2,6-Diallylphenyl 2,3-epoxypropyl ether undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated derivatives.
Reduction: The allyl groups can be reduced to form saturated derivatives.
Substitution: The epoxy group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
Oxidation: Formation of diols or epoxides.
Reduction: Formation of saturated ethers.
Substitution: Formation of azido or thiocyanato derivatives.
科学的研究の応用
2,6-Diallylphenyl 2,3-epoxypropyl ether has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical agents.
Industry: Utilized in the production of epoxy resins and coatings due to its excellent adhesive properties and chemical resistance.
作用機序
The mechanism of action of 2,6-Diallylphenyl 2,3-epoxypropyl ether involves the interaction of its epoxy group with various biological targets. The epoxy group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential therapeutic effects. The allyl groups may also contribute to the compound’s reactivity and biological activity by undergoing metabolic transformations.
類似化合物との比較
Similar Compounds
- 2,3-Epoxypropyl phenyl ether
- Glycidyl phenyl ether
- 1,2-Epoxy-3-phenoxypropane
Uniqueness
2,6-Diallylphenyl 2,3-epoxypropyl ether is unique due to the presence of allyl groups at the 2 and 6 positions of the phenyl ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
40693-04-7 |
|---|---|
分子式 |
C15H18O2 |
分子量 |
230.30 g/mol |
IUPAC名 |
2-[[2,6-bis(prop-2-enyl)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C15H18O2/c1-3-6-12-8-5-9-13(7-4-2)15(12)17-11-14-10-16-14/h3-5,8-9,14H,1-2,6-7,10-11H2 |
InChIキー |
AKWBUTFNFOLZHD-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=C(C(=CC=C1)CC=C)OCC2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




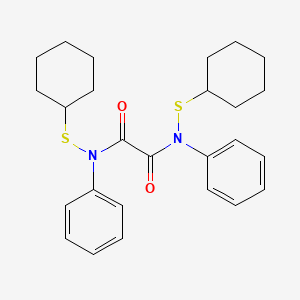
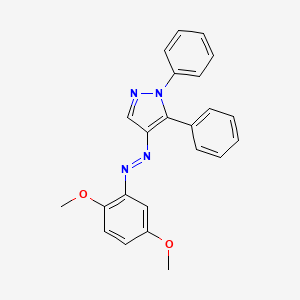
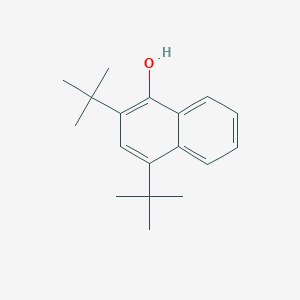
![3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid](/img/structure/B14671569.png)
